1-Chlorocyclobutane-1,2-dicarbonitrile
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Overview
Description
1-Chlorocyclobutane-1,2-dicarbonitrile is an organic compound with the molecular formula C6H5ClN2 It is a derivative of cyclobutane, where a chlorine atom and two nitrile groups are attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chlorocyclobutane-1,2-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclobutane-1,2-dicarbonitrile with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the efficient substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-Chlorocyclobutane-1,2-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the nitrile groups can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted cyclobutane derivatives.
Oxidation Reactions: Products include cyclobutane dicarboxylic acids or their derivatives.
Reduction Reactions: Products include cyclobutane diamines or their derivatives.
Scientific Research Applications
1-Chlorocyclobutane-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-chlorocyclobutane-1,2-dicarbonitrile exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile, leading to the formation of a new bond. In biological systems, the compound may interact with enzymes or other proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorocyclobutane: Similar in structure but with two chlorine atoms instead of one.
Cyclobutane-1,2-dicarbonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Chlorocyclobutane-1-carbonitrile: Contains only one nitrile group, leading to different chemical properties.
Uniqueness
1-Chlorocyclobutane-1,2-dicarbonitrile is unique due to the presence of both a chlorine atom and two nitrile groups on the cyclobutane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
3716-98-1 |
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Molecular Formula |
C6H5ClN2 |
Molecular Weight |
140.57 g/mol |
IUPAC Name |
1-chlorocyclobutane-1,2-dicarbonitrile |
InChI |
InChI=1S/C6H5ClN2/c7-6(4-9)2-1-5(6)3-8/h5H,1-2H2 |
InChI Key |
OLUUTZQTTGXFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C#N)(C#N)Cl |
Origin of Product |
United States |
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